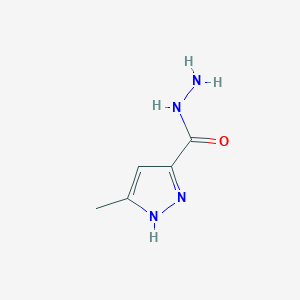
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of applications.
Applications De Recherche Scientifique
Intramolecular Aziridination
A study by Hu et al. (2009) explored the intramolecular aziridination of cyclopent-3-enyl-methylamines, leading to 1-azatricyclo[2.2.1.0(2,6)]heptanes. This process involves oxidation of primary amines with Pb(OAc)₄, showing efficiency in forming novel monoterpene analogues, such as 1-azatricyclene. The reaction mechanism suggests a highly electrophilic intermediate as the nitrene donor, with a symmetrical aziridine-like transition state, indicating the potential for synthesizing complex nitrogen-containing structures Huayou Hu, J. Faraldos, R. Coates, 2009.
Reductive Amination of Ketones
Research by Guo et al. (2019) demonstrated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone to cyclopentylamine, a key compound in pesticides, cosmetics, and medicines. The study found that the catalyst's performance is influenced by the Nb2O5 morphology, with the 1%Ru/Nb2O5-L catalyst showing the best yield. This catalytic system's stability and applicability to a series of aldehydes/ketones highlight its potential in amine synthesis Wanjun Guo, Tao Tong, Xiao-hui Liu, Yong Guo, Yanqin Wang, 2019.
Stereochemical Memory Effects
Crich and Ranganathan (2005) investigated the stereochemical memory effects in alkene radical cation/anion contact ion pairs, focusing on cyclization reactions leading to N-benzyl pyrrolidines. This study provides insights into the nucleophilic attack mechanisms and the impact of substituents on cyclization, offering a deeper understanding of the stereochemical outcomes in such reactions. The research contributes to the development of methodologies for synthesizing stereochemically complex nitrogen-containing heterocycles D. Crich, K. Ranganathan, 2005.
Propriétés
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRXDPSYHVMLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354514 |
Source


|
| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418788-93-9 |
Source


|
| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)


![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)




![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)
